

# Application Note: Chiral Separation of Voriconazole using Supercritical Fluid Chromatography (SFC)

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Voriconazole is a broad-spectrum triazole antifungal agent that contains a chiral center, existing as a pair of enantiomers. As enantiomers can exhibit different pharmacological and toxicological profiles, the development of robust and efficient analytical methods for their separation and quantification is critical in drug development and quality control. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including faster analysis times, reduced consumption of hazardous organic solvents, and lower operational costs.[1][2][3] This application note details a validated SFC method for the effective chiral separation of Voriconazole.

The primary advantage of SFC lies in its use of supercritical carbon dioxide as the main mobile phase component, which possesses low viscosity and high diffusivity, leading to higher chromatographic efficiency and speed.[2] This method has proven to be a robust, rapid, and easily scalable technique for the analysis and purification of Voriconazole enantiomers, applicable from analytical to preparative scales.[1][4]

# **Experimental Protocols**



This section provides a detailed methodology for the chiral separation of Voriconazole using SFC, based on established and optimized conditions.

# **Materials and Reagents**

- Voriconazole racemic standard
- Carbon Dioxide (SFC grade)
- Methanol (HPLC or SFC grade)[1][4]
- Ethanol (HPLC or SFC grade)
- 2-Propanol (HPLC or SFC grade)
- Acetonitrile (HPLC or SFC grade)
- Trifluoroacetic acid (TFA) (optional modifier)[1][4]
- Diethanolamine (DEA) (optional modifier)[1][4]

#### Instrumentation

- SFC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) detector. A Thar SFC system with a Waters 9908 diode array detector has been successfully used.[1][4]
- Data acquisition and processing software (e.g., Chrome Scope).[1][4]

## **Chromatographic Conditions**

The following optimized conditions have been shown to provide excellent separation of Voriconazole enantiomers:[1][4]



Parameter	Condition	
Chiral Stationary Phase	Chiralpak AD-H (250 x 4.6 mm, 5μm)[4] or (250 x 30 mm, 5μm)[1][5]	
Mobile Phase	Supercritical CO <sub>2</sub> and Methanol (90:10, v/v)[1] [4][5]	
Flow Rate	3.0 mL/min[4]	
Back Pressure	100 bar[4][6]	
Column Temperature	35°C[4]	
Detection Wavelength	260 nm[4]	
Injection Volume	10 μL[4]	
Run Time	< 10 minutes[1][4][5]	

# **Sample Preparation**

- Prepare a stock solution of racemic Voriconazole in the mobile phase modifier (Methanol).
- Further dilute the stock solution to the desired concentration for injection.

### **Data Presentation**

The selection of an appropriate chiral stationary phase is the most critical factor in achieving enantiomeric separation.[2] The following table summarizes the performance of various polysaccharide-based chiral columns in the separation of Voriconazole enantiomers using a mobile phase of 10% Methanol in CO<sub>2</sub>.



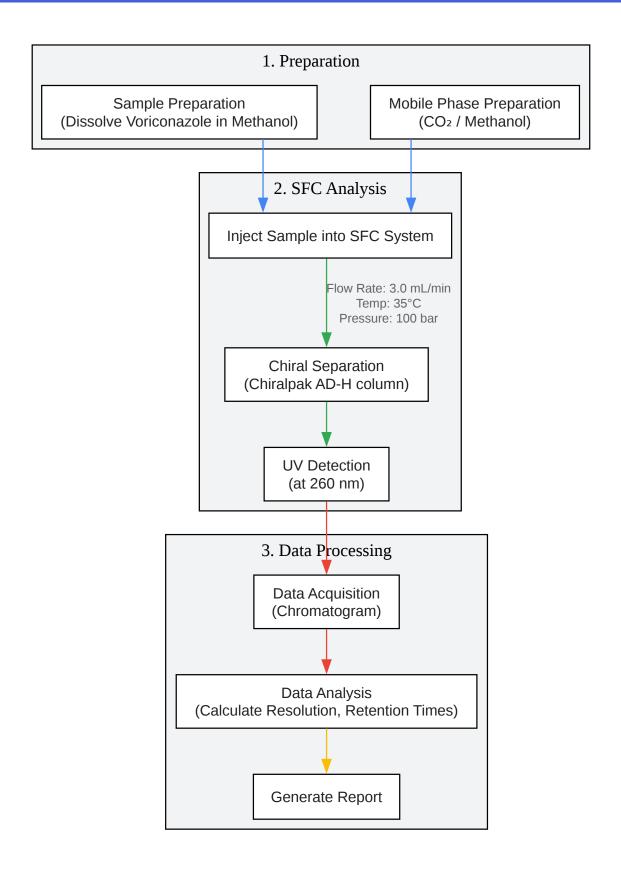
Chiral Column	Resolution (Rs)	Retention Times (RT) [min]	Observations
Chiralpak AD-H	5.4	Not specified, but within 10 min	Optimal column with excellent resolution and short runtime.[1]
Chiralcel OD-H	2.2	4.25 and 4.76	Good separation.[1]
Chiralpak-IC	7.4	15.9 and 27.07	Better resolution but significantly longer runtime.[1]
Chiralcel OX-H	17.9	> 30 min	High resolution, but very long analysis time.[1]
Luxcellulose-2	25.1	> 30 min	Highest resolution, but impractical runtime.[1]
Chirapak-IE	1.8	6.7 and 7.5	Moderate separation. [1]
Chiralpak-ID	1.13	3.73 and 3.98	Poor resolution.[1]
Luxamylose-2	0.3	2.56 and 2.62	Very poor separation. [1]
Chiralcel OJ-H	No separation	-	Not suitable for this separation.[1]

Data compiled from studies screening multiple chiral stationary phases.[1]

# **Experimental Workflow Diagram**

The following diagram illustrates the logical workflow for the chiral separation of Voriconazole using SFC.





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Caption: Workflow for SFC Chiral Separation of Voriconazole.



### Conclusion

Supercritical Fluid Chromatography provides a superior alternative to traditional HPLC for the chiral separation of Voriconazole, offering a facile, rapid, and environmentally benign method. The use of a Chiralpak AD-H column with a mobile phase of 90:10 (v/v) supercritical CO<sub>2</sub> and methanol delivers excellent resolution (Rs = 5.4) in under 10 minutes.[1][4] This optimized protocol is highly reproducible and can be readily applied for both routine quality control analysis and larger-scale purification of Voriconazole enantiomers.

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